molecular formula C15H10O4 B191077 6,2'-Dihydroxyflavone CAS No. 92439-20-8

6,2'-Dihydroxyflavone

Cat. No. B191077
CAS RN: 92439-20-8
M. Wt: 254.24 g/mol
InChI Key: YCGXYGWBHFKQHY-UHFFFAOYSA-N
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Description

6,2’-Dihydroxyflavone is a flavone, a type of chemical compound . It is also known as 6-hydroxy-2-(2-hydroxyphenyl)-4H-1-benzopyran-4-one . It is a partial inverse agonist at GABA A receptors with α-subunit selectivity .


Synthesis Analysis

While specific synthesis methods for 6,2’-Dihydroxyflavone were not found in the search results, a study on 6-Hydroxyflavone and its derivatives showed that methylation, acetylation, or sulfation of the 6-hydroxyl group can lead to potent anti-inflammatory activity .


Molecular Structure Analysis

The molecular formula of 6,2’-Dihydroxyflavone is C15H10O4 . Its average mass is 254.238 Da and its monoisotopic mass is 254.057907 Da .


Physical And Chemical Properties Analysis

6,2’-Dihydroxyflavone is a white powder . It is soluble in DMSO . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume can be found in the ChemSpider database .

Scientific Research Applications

1. Anti-Inflammatory Activity in Kidney Mesangial Cells

  • Summary of Application : 6-Hydroxyflavone and its derivatives, including 6,2’-Dihydroxyflavone, have been found to exhibit potent anti-inflammatory activity in kidney mesangial cells . This research is significant because inflammation in these cells plays a critical role in glomerulonephritis, a type of kidney disease .
  • Methods of Application : The researchers used lipopolysaccharide (LPS) as the inflammatory stimuli on rat mesangial cells. They then treated these cells with 6-Hydroxyflavone and its derivatives and measured the inhibition potential .
  • Results : 6-Hydroxyflavone and 4’,6-dihydroxyflavone exhibited high activity with IC50 in the range of 2.0 μM, a much better inhibition potential in comparison to the well-studied polyhydroxylated flavones . Interestingly, the anti-inflammatory activity was not due to direct quenching of NO radicals .

2. Improved Wound Healing and Skin Regeneration

  • Summary of Application : 3,2’-Dihydroxyflavone-treated Mesenchymal Stem Cell-Derived Extracellular Vesicles (MSC-EVs) have been found to improve wound healing and skin regeneration .
  • Methods of Application : The researchers treated MSCs with flavonoids and found that this enhanced EV production twofold compared with naïve MSCs . These EVs were then applied to wounds to test their healing effects .
  • Results : The EVs produced by MSCs treated with flavonoids displayed significant anti-inflammatory and wound-healing effects in vitro . The wound closure effect of the Fla-EVs showed significant improvement compared with that of the flavonoid-only treatment group and the Cont-EVs .

3. Treatment of Neurological Disorders

  • Summary of Application : Flavonoids, including 6,2’-Dihydroxyflavone, have been used in combination with stem cells for the treatment of neurological disorders . These compounds can induce the differentiation of stem cells into neurons and stimulate stem cell proliferation, migration, and survival .
  • Methods of Application : Different types of stem cells extracted from various tissues have been used in combination with natural stimuli like flavonoids to treat neurologic disorders in neuronal tissue engineering .
  • Results : The simultaneous use of these compounds and stem cells can multiply the therapeutic effect .

4. Mesenchymal Stem Cell Proliferation

  • Summary of Application : 7,8-Dihydroxyflavone, a derivative of 6,2’-Dihydroxyflavone, can bind to the TrkB receptor and activate downstream signaling elements that cause Erk 1/2 activation . This is associated with enhanced mesenchymal stem cell proliferation, survival, and differentiation .
  • Methods of Application : The researchers treated mesenchymal stem cells with 7,8-Dihydroxyflavone and observed the effects on cell proliferation, survival, and differentiation .
  • Results : The treatment resulted in increased Erk activity, which is associated with enhanced mesenchymal stem cell proliferation, survival, and differentiation .

5. pH Dependency of Structural and Photophysical Properties

  • Summary of Application : 2’,3-Dihydroxyflavone, a natural flavonol and a derivative of 6,2’-Dihydroxyflavone, has been studied for its structural and spectral properties using UV-visible absorption and fluorescence spectroscopies . The study highlighted its atypical behavior and pH dependency .
  • Methods of Application : The researchers performed a structural and spectral study of 2’,3-Dihydroxyflavone using UV-visible absorption and fluorescence spectroscopies, coupled with DFT and TD-DFT calculations .
  • Results : The study showed that the main absorption band of the is red-shifted upon deprotonation . The neutral form can undergo an excited-state intramolecular proton transfer to emit dual fluorescence by the normal and tautomer forms .

6. Enhanced Proliferation Rate and Stemness of Human Induced Pluripotent Stem Cells

  • Summary of Application : 3,2’-Dihydroxyflavone, a derivative of 6,2’-Dihydroxyflavone, has been found to significantly enhance the proliferation rate and stemness of human induced pluripotent stem cells (iPSCs) .
  • Methods of Application : The researchers treated iPSCs with 3,2’-Dihydroxyflavone and observed the effects on cell proliferation and stemness .
  • Results : The treatment resulted in a significant enhancement in the proliferation rate and stemness of iPSCs .

Safety And Hazards

While specific safety and hazard information for 6,2’-Dihydroxyflavone was not found in the search results, a safety data sheet for a similar compound, 3,6-Dihydroxyflavone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Flavonoids, including 6,2’-Dihydroxyflavone, have been highlighted for their potential in disease prevention due to their antioxidative, anti-inflammatory, and anti-carcinogenic activities . They have been revealed to benefit skeletal muscle, liver, pancreas, adipocytes, and neural cells . Therefore, the consumption of flavonoid-rich foods and supplements throughout life may have the potential to limit or even reverse the progression of cognitive decline related to aging and potentially delay the onset and progression of dementia .

properties

IUPAC Name

6-hydroxy-2-(2-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGXYGWBHFKQHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350941
Record name 6,2'-Dihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,2'-Dihydroxyflavone

CAS RN

92439-20-8
Record name 6,2'-Dihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,2'-Dihydroxyflavone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
F Wang, Z Xu, CT Yuen, CY Chow, YL Lui, SY Tsang… - …, 2007 - Elsevier
Neuroactivity of a number of flavonoids is mediated by modulation of type A γ-aminobutyric acid (GABA A ) receptor function via benzodiazepine sites, mostly as partial agonists. In the …
Number of citations: 29 www.sciencedirect.com
L Ren, WM Chan, F Wang, Z Xu, C Zhao… - European journal of …, 2011 - Elsevier
Flavones have been studied for their activities via benzodiazepine site on the type-A γ-aminobutyric acid (GABA A ) receptors, for which knowledge on structure–efficacy relationships …
Number of citations: 9 www.sciencedirect.com
L Ren - 2011 - repository.ust.hk
A flavonoid, 6-hydroxyflavone, was previously reported to bind to the benzodiazepine (BZ) site on GABA A receptors with moderate binding affinity. In the present study, we showed that …
Number of citations: 1 repository.ust.hk
KM Gallagher, AC Hughes, M O'Donnell… - Journal of the …, 1953 - pubs.rsc.org
… hydriodic acid in phenol under pressure, gave 6 : 2’-dihydroxyflavone (VIa). The identity of … yielded mixtures of 2’ : 5’- and 6 : 2’-dihydroxyflavone. Treatment with sulphuric acid (70%) …
Number of citations: 12 pubs.rsc.org
Y Kang, W Lee, Y Yoon - The FASEB Journal, 2018 - Wiley Online Library
Since over‐activation of cellular signalling was frequently observed from a wide range of cancer types, the down‐regulation of signalling is regarded as a goal for drug development. A …
Number of citations: 0 faseb.onlinelibrary.wiley.com
S Park, WY Jeong, JH Lee, YH Kim, SW Jeong, GS Kim… - Food Chemistry, 2012 - Elsevier
Healthy fruits of Capsicum annuum L. cv. Chelsea (yellow bell pepper) and one infected by Colletotrichum gloeosporioides were analysed for polyphenols via high-performance liquid …
Number of citations: 61 www.sciencedirect.com
V RADHA, M JAYAPRAKASHVEL… - Marine Science and …, 2022 - dergipark.org.tr
In silico investigations of the natural bioactive compounds in the microalgae from mangrove tropical estuaries showed an influence on heat shock protein -70 production. Incorporation …
Number of citations: 2 dergipark.org.tr
MSY Huen, KM Hui, JWC Leung, E Sigel, R Baur… - Biochemical …, 2003 - Elsevier
Screening of traditional medicines has proven invaluable to drug development and discovery. Utilizing activity-guided purification, we previously reported the isolation of a list of …
Number of citations: 72 www.sciencedirect.com
JR Hanrahan, M Chebib… - British journal of …, 2011 - Wiley Online Library
There has been a resurgence of interest in synthetic and plant‐derived flavonoids as modulators of γ‐amino butyric acid‐A (GABA A ) receptor function influencing inhibition mediated …
Number of citations: 282 bpspubs.onlinelibrary.wiley.com
M Rajan, P Ferreira Barbosa… - Journal of Liquid …, 2019 - Taylor & Francis
The development of efficient analytical methods for the identification and quantification of polyphenols in natural products is needed. The present study was aimed to optimize the …
Number of citations: 13 www.tandfonline.com

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